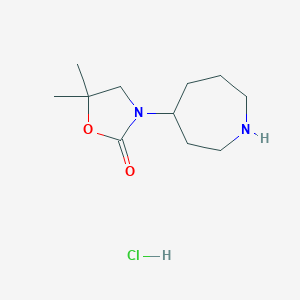

3-(Azepan-4-yl)-5,5-dimethyl-1,3-oxazolidin-2-one;hydrochloride

Description

Properties

IUPAC Name |

3-(azepan-4-yl)-5,5-dimethyl-1,3-oxazolidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2.ClH/c1-11(2)8-13(10(14)15-11)9-4-3-6-12-7-5-9;/h9,12H,3-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYYXQQQAUDZOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C(=O)O1)C2CCCNCC2)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-4-yl)-5,5-dimethyl-1,3-oxazolidin-2-one;hydrochloride typically involves the following steps:

Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.

Introduction of the Azepane Ring: The azepane ring is introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the oxazolidinone intermediate.

Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Reactors: For precise control over reaction conditions and to ensure high purity of the final product.

Continuous Flow Reactors: To enhance efficiency and scalability of the production process.

Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the compound in its pure hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving the oxazolidinone ring.

Reduction: Reduction reactions may target the azepane ring or other functional groups present in the molecule.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the azepane ring.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

Oxidation Products: May include oxazolidinone derivatives with additional oxygen-containing functional groups.

Reduction Products: Typically result in the formation of simpler amine derivatives.

Substitution Products: Can vary widely depending on the substituents introduced during the reaction.

Scientific Research Applications

Medicinal Chemistry

3-(Azepan-4-yl)-5,5-dimethyl-1,3-oxazolidin-2-one;hydrochloride has been explored for its potential therapeutic applications:

- Antiviral Activity : Preliminary studies suggest that derivatives of oxazolidinones may exhibit antiviral properties. The compound's mechanism may involve interference with viral replication processes, making it a candidate for further investigation in antiviral drug development.

- Neuropharmacological Effects : The compound's structural attributes indicate potential interactions with neurotransmitter systems. Research is ongoing to evaluate its effects on the central nervous system, which could lead to applications in treating neurological disorders.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules:

- Synthesis of New Compounds : It can be utilized in various reactions such as nucleophilic substitutions and cyclizations to create novel compounds with potential biological activities or industrial applications.

Industrial Applications

The compound is also relevant in industrial contexts:

- Production of Chemical Products : Its unique properties facilitate its use in the production of various chemical intermediates and materials.

Research Findings and Case Studies

Recent studies have highlighted the versatility of 3-(Azepan-4-yl)-5,5-dimethyl-1,3-oxazolidin-2-one;hydrochloride in scientific research:

- Case Study on Antiviral Properties : A study investigating the antiviral potential of oxazolidinone derivatives found that certain modifications to the structure enhanced efficacy against specific viral strains.

- Neuropharmacological Investigation : Research into the effects on neurotransmitter systems demonstrated that derivatives could influence synaptic transmission, suggesting potential applications in treating mood disorders.

Mechanism of Action

The mechanism by which 3-(Azepan-4-yl)-5,5-dimethyl-1,3-oxazolidin-2-one;hydrochloride exerts its effects involves:

Molecular Targets: The compound may target specific enzymes or receptors in biological systems.

Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazolidinone Derivatives

Substituent Analysis: Azepan-4-yl vs. Benzyl/Morpholinomethyl Groups

- Target Compound : The azepan-4-yl group provides a flexible, seven-membered amine ring. This cyclic structure may improve metabolic stability compared to linear chains while enabling interactions with biological targets via its basic nitrogen .

- This compound is widely used as a chiral auxiliary in asymmetric synthesis .

- 3-Amino-5-morpholinomethyl-1,3-oxazolidin-2-one (AMOZ): The morpholinomethyl group adds a six-membered ether-amine ring, enhancing polarity. AMOZ and its derivatives are often employed in analytical chemistry as markers for nitrofuran antibiotics .

Key Differences :

- Solubility: The hydrochloride salt of the target compound improves aqueous solubility compared to neutral benzyl or morpholinomethyl derivatives.

Comparison with Pesticide-Related Oxazolidinones

- Vinclozolin (3-(3,5-Dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione) : This fungicide contains a dichlorophenyl group, enabling hydrophobic interactions with fungal targets. In contrast, the target compound’s azepan-4-yl group may favor interactions with mammalian enzymes or receptors .

- Oxadiazon (3-(2,4-Dichloro-5-(1-methylethoxy)phenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2-(3H)-one): A herbicide with a tert-butyl group and chlorine substituents.

Key Differences :

- Biological Targets : The target compound’s azepan-4-yl group suggests neurological or cardiovascular applications, while pesticide derivatives rely on aromatic substituents for biocidal activity.

Table 1. Physicochemical Properties

| Compound | Molecular Weight (Da) | LogP (Predicted) | Solubility (HCl Salt) | Key Substituents |

|---|---|---|---|---|

| Target Compound | ~280.8 | 1.2–1.8 | High (hydrochloride) | Azepan-4-yl, 5,5-dimethyl |

| 5,5-Dimethyl-1,3-oxazolidin-2-one | 143.18 | 0.5–1.0 | Low | None (parent structure) |

| 3-(3-Aminopropyl)-5,5-dimethyl-1,3-oxazolidin-2-one | 201.28 | 0.8–1.3 | Moderate | Aminopropyl chain |

| Vinclozolin | 286.11 | 3.5–4.0 | Low | Dichlorophenyl, ethenyl |

Stability and Pharmacokinetic Considerations

- Stability: The 5,5-dimethyl group stabilizes the oxazolidinone ring against hydrolysis, a feature shared with vinclozolin and other derivatives .

- Metabolism : The azepan-4-yl group’s saturated structure may reduce oxidative metabolism compared to aromatic substituents, extending half-life .

Biological Activity

3-(Azepan-4-yl)-5,5-dimethyl-1,3-oxazolidin-2-one;hydrochloride is a heterocyclic compound characterized by its unique azepane and oxazolidinone structure. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and biological activities. This article explores its synthesis, biological mechanisms, and research findings.

Chemical Structure and Properties

The chemical structure of 3-(Azepan-4-yl)-5,5-dimethyl-1,3-oxazolidin-2-one;hydrochloride is defined by the following molecular formula:

| Property | Value |

|---|---|

| IUPAC Name | 3-(azepan-4-yl)-1,3-oxazolidin-2-one;hydrochloride |

| CAS Number | 2503208-67-9 |

| Molecular Weight | 186.7 g/mol |

| Solubility | Soluble in water |

Synthesis

The synthesis of this compound typically involves the reaction of azepane derivatives with oxazolidinone precursors. A common synthetic route includes the Mitsunobu reaction, where nitrogen-protected epoxide fragments react with sulfonamide fragments to yield the desired product.

The biological activity of 3-(Azepan-4-yl)-5,5-dimethyl-1,3-oxazolidin-2-one;hydrochloride is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, which may lead to therapeutic effects.

Pharmacological Studies

Research has indicated that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : Studies have shown that derivatives of oxazolidinones possess significant antimicrobial properties against various bacterial strains. The mechanism often involves inhibition of protein synthesis .

- Antitumor Activity : Preliminary studies suggest that this compound may have antitumor effects by inducing apoptosis in cancer cells through modulation of signaling pathways .

- Neuroprotective Effects : There is emerging evidence suggesting neuroprotective properties, potentially beneficial in neurodegenerative disorders .

Case Studies

Several studies have investigated the biological effects of related compounds and their implications:

- Study on Antimicrobial Efficacy :

- Antitumor Research :

- Neuroprotective Research :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Azepan-4-yl)-5,5-dimethyl-1,3-oxazolidin-2-one;hydrochloride, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions involving cyclization of azepane derivatives with oxazolidinone precursors. Key optimization parameters include solvent choice (polar aprotic solvents like DMF), temperature control (60–80°C), and catalyst selection (e.g., palladium for coupling reactions). Computational reaction path searches based on quantum chemical calculations can predict optimal conditions, reducing trial-and-error approaches .

| Synthetic Method | Yield Range | Key Variables |

|---|---|---|

| Cyclization with DMF | 45–60% | Temperature (70°C), 12-hour reflux |

| Pd-catalyzed coupling | 55–70% | Catalyst loading (2 mol%), N₂ atm |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. Purity analysis should employ Reverse-Phase HPLC with UV detection (λ = 254 nm) and a C18 column. X-ray crystallography (if crystalline) provides definitive stereochemical data .

| Technique | Key Parameters |

|---|---|

| ¹H NMR | δ 1.2–3.5 ppm (azepane/oxazolidinone protons) |

| HPLC | Retention time: 8.2 min, 95% purity threshold |

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations aid in predicting the reactivity and stability of this compound under varying experimental conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and intermediate stability during synthesis. For example, solvation-free energy calculations predict solubility in different solvents, while molecular dynamics simulations assess thermal degradation pathways. Integration with experimental data (e.g., ICReDD’s reaction path search methods) enables rapid optimization .

Q. What strategies are recommended for resolving contradictions in biological activity data, such as variations in GABA receptor binding affinities?

- Methodological Answer : Standardize assay conditions (e.g., cell line, buffer pH, temperature) to minimize variability. Use orthogonal validation methods:

- Surface Plasmon Resonance (SPR) for binding kinetics.

- Patch-clamp electrophysiology to measure ion channel modulation.

Cross-reference with structural analogs (e.g., benzodiazepine derivatives) to identify SAR trends .

Q. How can researchers design experiments to elucidate the mechanism of action at the molecular level, particularly its interaction with neurological targets?

- Methodological Answer : Employ cryo-EM or X-ray crystallography to resolve compound-target complexes (e.g., GABAₐ receptors). Pair with mutagenesis studies to identify critical binding residues. In silico docking (MOE or AutoDock) can prioritize target hypotheses before experimental validation .

Q. What are the best practices for analyzing discrepancies in synthetic yields reported in literature?

- Methodological Answer : Conduct reproducibility studies under controlled variables (catalyst, solvent, inert atmosphere). Use Design of Experiments (DoE) to statistically isolate influential factors. For example, a Plackett-Burman design can screen 8 variables in 12 experiments, identifying critical parameters like moisture sensitivity or oxygen exclusion .

| Variable | Impact on Yield | Resolution Strategy |

|---|---|---|

| Solvent purity | High | Use anhydrous solvents, molecular sieves |

| Catalyst aging | Moderate | Fresh catalyst preparation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.